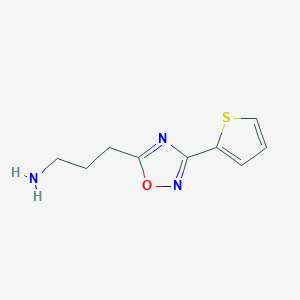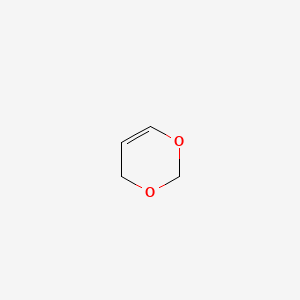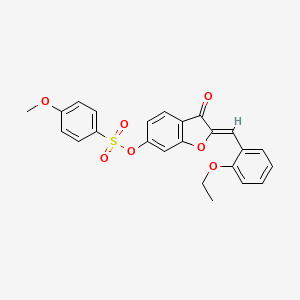
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Linking the Rings: The thiophene and oxadiazole rings are linked through a propan-1-amine chain, which can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Reduction: The oxadiazole ring can be reduced to form amines and other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
3-(Thiophen-2-yl)propan-1-amine: A simpler compound with a thiophene ring and an amine group.
Uniqueness
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of both a thiophene and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogues.
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H11N3OS/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7/h2-3,6H,1,4-5,10H2 |
InChI Key |
ZTMANXGGIVMZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]benzene-1,3-diol](/img/structure/B12208362.png)
![(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B12208363.png)

![N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12208377.png)
![4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12208381.png)

![(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B12208393.png)
![N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B12208394.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12208396.png)
![N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide](/img/structure/B12208402.png)
![N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide](/img/structure/B12208403.png)
![5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12208404.png)
![(2Z)-2-(2,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12208408.png)
![2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12208417.png)
